
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester
Overview
Description
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is an organic compound with the molecular formula C13H15FO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with an ethyl group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester typically involves the reaction of 2-ethyl-4-fluorobenzaldehyde with ethyl acrylate in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-fluorophenyl)acrylic acid.
Reduction: 3-(2-Ethyl-4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would involve interaction with molecular targets, such as receptors or enzymes, to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethylphenyl)acrylic acid ethyl ester
- 3-(4-Fluorophenyl)acrylic acid ethyl ester
- 3-(2-Ethyl-4-chlorophenyl)acrylic acid ethyl ester
Uniqueness
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Biological Activity
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C13H15F O2
- IUPAC Name : Ethyl 3-(2-ethyl-4-fluorophenyl)acrylate
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties for various acrylic acid derivatives, including this compound. The following table summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values against common pathogens:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Pseudomonas aeruginosa | 2.0 |
The compound exhibited bactericidal activity, with a time-kill assay confirming its effectiveness over time against these pathogens.
Anti-inflammatory Activity
Research indicates that acrylic acid derivatives possess anti-inflammatory properties. A comparative study of various derivatives showed that this compound significantly inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
These results suggest that the compound could serve as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity and Safety Profile
In evaluating the safety profile of this compound, studies demonstrated low cytotoxicity in human cell lines. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (μM) | Hemolytic Activity (% Lysis) | Reference |
---|---|---|---|
Human Liver Cells | >100 | <5 | |
Human Kidney Cells | >100 | <5 |
The low hemolytic activity indicates that the compound is less likely to cause adverse effects related to blood components.
Case Studies
A notable case study involved the use of this compound in a model of chronic inflammation. In this study, rats treated with the compound showed a significant reduction in inflammatory markers compared to control groups. The treatment resulted in decreased levels of prostaglandins and cytokines, suggesting a robust anti-inflammatory response.
Properties
CAS No. |
850793-49-6 |
---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
ethyl 3-(2-ethyl-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10-9-12(14)7-5-11(10)6-8-13(15)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
XGKUHLFORIHHMD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
Isomeric SMILES |
CCC1=C(C=CC(=C1)F)/C=C/C(=O)OCC |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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